ST7612AA1 is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor characterized by a unique thioacetate-ω(γ-lactam carboxamide) scaffold [1]. Unlike classical hydroxamic acid-based inhibitors, ST7612AA1 functions as a prodrug that rapidly converts in vivo to its active free thiol form (ST7464AA1), which serves as a highly effective zinc-binding group (ZBG)[1]. This structural design provides broad-spectrum inhibition across Class I and Class IIb HDACs, with single-digit nanomolar potency against HDAC3 and HDAC6 [1]. For procurement and material selection, ST7612AA1 is highly valued not only as a standalone epigenetic modulator for oncology and HIV latency reactivation but also as a highly stable, low-toxicity payload for antibody-drug conjugate (ADC) development [2].
Substituting ST7612AA1 with classical hydroxamate-based pan-HDAC inhibitors like Vorinostat (SAHA) fundamentally alters the zinc-binding mechanism, often leading to off-target toxicities and limited formulation flexibility in complex delivery systems[1]. While hydroxamates dominate the market, the thioacetate prodrug approach of ST7612AA1 shields the reactive thiol until cellular entry, ensuring high systemic tolerability [1]. Furthermore, attempting to substitute ST7612AA1 with other thiol-based prodrugs (such as aminoacyl or disulfide derivatives) typically results in severe aqueous instability, compromising shelf-life and in vivo reproducibility [1]. ST7612AA1 provides a rare combination of high aqueous solubility (>1 mg/mL) and robust stability at both physiological and gastric pH, making it non-interchangeable for advanced formulation workflows and ADC conjugations[1].
A critical procurement differentiator for ST7612AA1 is its exceptional aqueous stability compared to other thiol-based HDAC inhibitor prodrugs [1]. While aminoacyl and disulfide derivatives rapidly degrade in aqueous environments, the acetyl prodrug structure of ST7612AA1 remains fully stable in aqueous solution at both pH 1.2 (for 3 hours) and pH 7.4 (for 24 hours) [1]. Furthermore, it maintains an aqueous solubility of >1 mg/mL, enabling straightforward formulation without the need for complex solubilizing excipients [1].
| Evidence Dimension | Aqueous stability and solubility |
| Target Compound Data | Stable at pH 1.2 (3h) and pH 7.4 (24h); Solubility >1 mg/mL |
| Comparator Or Baseline | Aminoacyl and disulfide thiol derivatives (Highly unstable under identical conditions) |
| Quantified Difference | Complete stability preservation vs. rapid degradation |
| Conditions | Aqueous solution at pH 1.2 and 7.4 |
Ensures reliable shelf-life, reproducible dosing, and simplified formulation workflows compared to unstable alternative thiol prodrugs.
ST7612AA1 demonstrates profound cellular potency with a distinct selectivity profile for nuclear over cytoplasmic substrates in whole-cell assays[1]. In NCI-H460 non-small cell lung cancer cells, ST7612AA1 induced hyperacetylation of histone H4 with an IC50 of 4.8 nM[1]. This represents a 40-fold higher potency compared to its effect on the acetylation of the cytoplasmic substrate α-tubulin (IC50 = 200 nM) [1]. This distinct functional separation allows researchers to titrate the compound to selectively drive nuclear epigenetic changes at low nanomolar concentrations before engaging cytoplasmic targets[1].
| Evidence Dimension | Cellular hyperacetylation IC50 |
| Target Compound Data | Histone H4 acetylation IC50 = 4.8 nM |
| Comparator Or Baseline | α-tubulin acetylation IC50 = 200 nM |
| Quantified Difference | 40-fold higher potency for Histone H4 over tubulin |
| Conditions | NCI-H460 NSCLC whole-cell Western blot assay |
Allows precise dose-dependent targeting of nuclear histone modifications without immediately triggering broad cytoplasmic tubulin disruption.
ST7612AA1's structure allows for efficient anchoring to monoclonal antibodies via lysine residues, creating highly effective epigenetic ADCs [1]. When ST7612AA1 was conjugated to Cetuximab to form an ADC, the conjugate achieved an 84% tumor growth inhibition (TGI) and 6 complete responses in a murine tumor model [1]. In direct comparison, the naked Cetuximab antibody achieved only 50% TGI and 2 complete responses [1]. Crucially, the ST7612AA1-loaded ADC exhibited no additional body weight loss compared to the naked antibody, confirming the payload's high tolerability [1].
| Evidence Dimension | Tumor growth inhibition (TGI) and complete responses (CR) |
| Target Compound Data | ST7612AA1-Cetuximab ADC: 84% TGI, 6 CRs |
| Comparator Or Baseline | Naked Cetuximab: 50% TGI, 2 CRs |
| Quantified Difference | 34% absolute increase in TGI and 3x increase in complete responses |
| Conditions | In vivo murine pancreatic tumor model |
Validates ST7612AA1 as a superior, low-toxicity payload for the development of novel epigenetic antibody-drug conjugates.
Upon conversion to its active free thiol form (ST7464AA1), the compound exhibits extreme enzymatic potency that rivals or exceeds standard hydroxamate inhibitors[1]. Biochemical profiling reveals that the active thiol inhibits HDAC6 and HDAC3 with an IC50 of approximately 4 nM, and HDAC1, HDAC10, and HDAC11 with an IC50 of 13 nM[1]. This single-digit nanomolar potency across key Class I and IIb isoforms ensures robust epigenetic modulation, making it an ideal reference compound for broad-spectrum HDAC inhibition studies [1].
| Evidence Dimension | Enzymatic IC50 |
| Target Compound Data | HDAC3/6 IC50 = 4 nM; HDAC1/10/11 IC50 = 13 nM |
| Comparator Or Baseline | Standard micromolar/high-nanomolar HDAC inhibitors |
| Quantified Difference | Potent single-digit to low-double-digit nanomolar inhibition |
| Conditions | In vitro recombinant HDAC enzymatic assays |
Provides guaranteed high-affinity target engagement for researchers requiring potent pan-HDAC inhibition across multiple key isoforms.
Due to its unique thioacetate structure, which can be readily modified for lysine anchoring, ST7612AA1 is an optimal payload for ADCs [1]. Its moderate systemic toxicity and high intracellular potency make it ideal for targeted epigenetic modulation in solid tumors, as demonstrated by its successful conjugation to Cetuximab [1].
Unlike unstable aminoacyl or disulfide thiol prodrugs, ST7612AA1's high aqueous solubility (>1 mg/mL) and stability at gastric pH (1.2) make it the preferred choice for developing and testing oral dosing regimens in preclinical in vivo oncology models [2].
ST7612AA1 is highly effective at inducing HIV reactivation without triggering the activation or proliferation of CD4+ T cells [3]. Its potent Class I HDAC inhibition profile makes it a critical procurement choice for research focused on 'shock and kill' strategies to eradicate viral reservoirs [3].
Because ST7612AA1 exhibits a 40-fold difference in cellular IC50 between histone H4 and α-tubulin hyperacetylation, it is an excellent pharmacological tool for researchers aiming to uncouple nuclear epigenetic events from cytoplasmic cytoskeletal disruptions in whole-cell models [4].